methyl 3-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Description
Properties
IUPAC Name |
methyl 3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S2/c1-19-12(17)6-7-16-13(18)11(21-14(16)20)8-9-4-2-3-5-10(9)15/h2-5,8H,6-7H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVNUKGDXKGLAC-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCN1C(=O)/C(=C\C2=CC=CC=C2F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of 2-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with methyl bromoacetate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent recycling and waste minimization, are also employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylidene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Benzylidene Moiety
The 2-fluorobenzylidene group distinguishes this compound from analogs with different aromatic or heteroaromatic substituents:
Key Findings :
Side Chain Modifications
The methyl propanoate ester at position 3 contrasts with other functional groups:
Key Findings :
- Esters (e.g., methyl propanoate) balance lipophilicity and hydrolytic stability, making them suitable prodrug candidates .
- Amides improve water solubility but may require structural optimization for membrane penetration .
Enzyme Inhibition (Aldose Reductase)
Rhodanine derivatives are known for aldose reductase (AR) inhibition, critical in managing diabetic complications:
Key Findings :
- Fluorine’s electron-withdrawing nature may enhance AR inhibition compared to hydroxyl but requires empirical validation.
- Methoxybenzylidene analogs show superior activity, suggesting substituent position (para vs. ortho) is critical .
Solubility and Stability
Key Findings :
- The methyl propanoate ester in the target compound offers a compromise between stability and bioavailability .
Key Findings :
- Fluorine’s presence may complicate synthesis due to steric and electronic effects, though specific data are lacking .
Biological Activity
Methyl 3-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into the biological activity of this compound, emphasizing its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of a fluorobenzylidene group enhances its interaction with biological targets.
Molecular Formula
- Molecular Formula : C13H12FN2O3S
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of thiazolidinone derivatives, including this compound. In vitro assays demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.008 mg/mL | 0.015 mg/mL |
| Escherichia coli | 0.015 mg/mL | 0.030 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
The compound exhibited superior activity compared to standard antibiotics such as ampicillin and streptomycin, indicating its potential as a novel antimicrobial agent .
Antifungal Activity
In addition to antibacterial properties, the compound also displayed antifungal activity. The most sensitive fungal strain was found to be Trichoderma viride, with an MIC of 0.004 mg/mL.
Anti-inflammatory Activity
The anti-inflammatory effects of thiazolidinone derivatives have been explored through various models. A study indicated that compounds with similar structures inhibited cyclooxygenase (COX) enzymes, particularly COX-1, suggesting a mechanism for their anti-inflammatory action.
Structure-Activity Relationship (SAR)
The structural modifications on the thiazolidinone scaffold significantly influence the biological activity of the compounds. The fluorobenzylidene moiety appears to enhance binding affinity to biological targets, thereby improving the overall potency against microbial strains.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of thiazolidinone derivatives demonstrated that this compound had an MIC significantly lower than that of traditional antibiotics against E. coli and S. aureus.
- Inflammation Model Study : In vivo studies using carrageenan-induced paw edema in mice showed that compounds similar to this compound exhibited a reduction in inflammation comparable to indomethacin, a well-known anti-inflammatory drug .
Q & A
Q. Advanced
- Analog synthesis : Replace the 2-fluorobenzylidene group with other substituents (e.g., 3-iodo, 4-methoxy) to probe electronic and steric effects on target binding .
- Functional group modifications : Introduce methyl or propanoate esters at the 3-position to assess pharmacokinetic properties (e.g., lipophilicity) .
- In vitro assays : Test analogs against disease-relevant targets (e.g., kinases or proteases) using fluorescence polarization or enzymatic assays. For example, oxidation of the thioxo group to sulfonyl derivatives (via H₂O₂) may enhance electrophilic reactivity .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification optimization : Replace column chromatography with recrystallization using DMF/ethanol gradients to reduce costs .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and detect intermediates.
- Byproduct management : Identify side products (e.g., deiodinated derivatives or quinones) via LC-MS and adjust reagent ratios to suppress their formation .
How can computational tools predict metabolic stability or toxicity?
Q. Advanced
- ADMET prediction : Use software like SwissADME to estimate metabolic sites (e.g., ester hydrolysis or fluorobenzylidene oxidation) .
- Docking studies : Model interactions with cytochrome P450 enzymes to identify potential toxicophores.
- QSAR models : Corrogate electronic parameters (e.g., Hammett constants) of substituents with in vitro toxicity data .
What crystallographic techniques validate polymorphic forms of the compound?
Q. Advanced
- Single-crystal XRD : Resolve lattice parameters and hydrogen-bonding networks, which influence solubility and stability .
- Powder XRD : Detect polymorphs arising from recrystallization solvent variations (e.g., DMF vs. ethanol) .
- Thermal analysis : Pair DSC/TGA with XRD to correlate phase transitions with structural changes.
How to address discrepancies in biological activity between batches?
Q. Advanced
- Purity profiling : Use HPLC-UV/ELSD to quantify impurities (e.g., unreacted thiosemicarbazide or oxidized byproducts) .
- Isomer quantification : Employ chiral HPLC or CD spectroscopy to confirm the (5E)-isomer predominance (>95%) .
- Bioassay standardization : Normalize activity data against a reference batch using a validated enzymatic assay.
What safety protocols are critical for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
